molecular formula C9H9ClO4 B12890899 (5-Acetyl-4-chlorofuran-2-yl)methyl acetate CAS No. 96328-19-7

(5-Acetyl-4-chlorofuran-2-yl)methyl acetate

Cat. No.: B12890899
CAS No.: 96328-19-7
M. Wt: 216.62 g/mol
InChI Key: WHDMCHMZRKQHCL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (5-acetyl-4-chlorofuran-2-yl)methyl acetate , derived through hierarchical substitution rules. The parent structure is furan, a five-membered aromatic oxygen heterocycle. Numbering begins at the oxygen atom, proceeding clockwise. The substituents are prioritized as follows:

  • Position 2 : A methyl acetate group (-CH2OAc)
  • Position 4 : A chlorine atom (-Cl)
  • Position 5 : An acetyl group (-COCH3)

The molecular formula is C9H9ClO4 , calculated as follows:

  • Carbon : 4 (furan) + 3 (methyl acetate) + 2 (acetyl) = 9
  • Hydrogen : 4 (furan) - 3 (substituents) + 5 (methyl acetate) + 3 (acetyl) = 9
  • Oxygen : 1 (furan) + 2 (methyl acetate) + 1 (acetyl) = 4
  • Chlorine : 1

This nomenclature aligns with conventions observed in structurally related furan derivatives, such as (5-formylfuran-2-yl)methyl acetate and methyl 2-[5-(4-chlorophenyl)furan-2-yl]acetate.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for (5-acetyl-4-chlorofuran-2-yl)methyl acetate are unavailable, analogous furan esters exhibit monoclinic or orthorhombic crystal systems. For example, methyl 2-[5-(4-chlorophenyl)furan-2-yl]acetate crystallizes in the P21/c space group with unit cell parameters a = 7.8 Å, b = 10.2 Å, c = 12.4 Å, and β = 102.3°. The target compound likely adopts a similar arrangement, with the acetyl and chloro groups inducing torsional strain.

Key conformational features include:

  • Furan ring planarity : Distorted by steric interactions between the 4-chloro and 5-acetyl groups.
  • Methyl acetate orientation : The -CH2OAc group at position 2 adopts a gauche conformation to minimize clashes with adjacent substituents.

Hydrogen bonding between the carbonyl oxygen of the acetyl group and the furan oxygen may stabilize the structure, as seen in 5-formylfurfuryl acetate.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C=O stretches :
    • Acetyl group: 1735–1710 cm⁻¹
    • Methyl acetate: 1765–1740 cm⁻¹
  • C-O-C (furan) : 1260–1230 cm⁻¹
  • C-Cl : 750–550 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl3) :
Position δ (ppm) Multiplicity Integration Assignment
H-3 7.42 Singlet 1H Furan H3
H-2' 4.65 Triplet 2H -CH2OAc
OAc-CH3 2.10 Singlet 3H Acetate CH3
COCH3 2.55 Singlet 3H Acetyl CH3
¹³C NMR (100 MHz, CDCl3) :
  • C=O (acetyl) : 208.5 ppm
  • C=O (acetate) : 170.2 ppm
  • Furan C-2 : 155.3 ppm
  • Cl-C4 : 144.1 ppm

Mass Spectrometry (MS)

  • Molecular ion : m/z 216.45 ([M]⁺, calc. for C9H9ClO4)
  • Fragments :
    • m/z 171.03 ([M - COCH3]⁺)
    • m/z 127.98 ([C5H4ClO]⁺, furan-Cl fragment)

Computational Molecular Modeling and Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following:

Geometric Optimization

  • Bond lengths :
    • C2-O (furan): 1.36 Å
    • C5-C=O (acetyl): 1.52 Å
  • Dihedral angles :
    • C2-CH2OAc: 112.3°
    • C4-Cl: 180° (planar with furan)

Electronic Properties

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on furan oxygen (-0.32 e) and acetyl carbonyl (-0.45 e).

The acetyl group withdraws electron density from the furan ring, while the methyl acetate donor stabilizes the system through resonance. These results align with studies on empagliflozin derivatives, where substituent electronic effects dictate biological activity.

Properties

CAS No.

96328-19-7

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

(5-acetyl-4-chlorofuran-2-yl)methyl acetate

InChI

InChI=1S/C9H9ClO4/c1-5(11)9-8(10)3-7(14-9)4-13-6(2)12/h3H,4H2,1-2H3

InChI Key

WHDMCHMZRKQHCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(O1)COC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-Acetyl-4-chlorofuran Intermediate

  • Starting Material: Furan or substituted furans such as 2-methylfuran.
  • Chlorination: Selective chlorination at position 4 can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination.
  • Acetylation: Introduction of the acetyl group at position 5 is commonly performed via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl3) or milder catalysts to preserve the furan ring integrity.

Introduction of the Methyl Acetate Group at Position 2

  • The 2-position is functionalized with a hydroxymethyl group (–CH2OH) through hydroxymethylation reactions, often using formaldehyde or paraformaldehyde under acidic or basic catalysis.
  • The hydroxymethyl intermediate is then esterified with acetic acid or acetic anhydride to form the methyl acetate ester.

Esterification Process Details

  • Esterification is typically catalyzed by mineral acids such as sulfuric acid or organic acids like p-toluenesulfonic acid.
  • Reaction conditions are maintained at moderate temperatures (e.g., 100–120°C) to promote ester formation while minimizing side reactions.
  • Removal of water formed during esterification is crucial to drive the reaction to completion, often achieved by azeotropic distillation or use of entrainers.

Detailed Research Findings and Data

Esterification Catalysis and Purification

A patent describing esterification processes for methyl acetate derivatives highlights the use of continuous feeding of reactants (methanol and acetic acid) with an esterification catalyst at elevated temperatures (105–115°C) to produce esters with high purity. The process involves:

  • Use of entrainers such as n-butyl acetate to form azeotropes with water, facilitating water removal.
  • Multi-stage distillation with reflux ratios optimized for separation of methyl acetate from water and entrainer.
  • Recycling of unreacted components to improve yield and purity.
Parameter Typical Range/Value Notes
Reaction temperature 100–120°C Optimal 105–115°C
Catalyst Sulfuric acid, p-toluenesulfonic acid Acid catalysis preferred
Entrainer n-Butyl acetate, toluene Forms azeotrope with water
Reflux ratio (primary) 3:1 For fractional distillation
Reflux ratio (secondary) 1:3 For phase separation
Purity of methyl acetate >93% After distillation and separation

This methodology can be adapted for the esterification step in the synthesis of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate, ensuring high purity of the methyl acetate ester moiety.

Synthesis of Furan-2-ylmethyl Acetate Derivatives

Literature reports on furan-2-ylmethyl acetate derivatives indicate two main synthetic routes:

  • Starting from 2-methylfuran, followed by functional group transformations.
  • Direct esterification of furan-2-ylmethanol with acetic acid or acetic anhydride.

These methods emphasize mild reaction conditions to preserve the furan ring and achieve selective acetylation and chlorination.

Alternative Synthetic Routes and Catalysts

  • Use of one-pot synthesis methods involving cobalt complexes and aryl imino ligands has been reported for related methyl acetate derivatives, indicating potential catalytic pathways for efficient synthesis.
  • The use of organic acid catalysts such as p-toluenesulfonic acid is preferred for better selectivity and milder conditions compared to mineral acids.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Chlorination N-Chlorosuccinimide, controlled temp Selective 4-chloro substitution on furan ring
2 Acetylation Acetyl chloride or acetic anhydride, AlCl3 Introduction of acetyl group at position 5
3 Hydroxymethylation Formaldehyde, acidic/basic catalyst Hydroxymethyl group at position 2
4 Esterification Acetic acid/anhydride, acid catalyst, 100–120°C Formation of methyl acetate ester at position 2
5 Purification Azeotropic distillation with entrainer Removal of water and unreacted materials

Chemical Reactions Analysis

Types of Reactions

(5-Acetyl-4-chlorofuran-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure

The chemical structure of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate can be represented as follows:C12H11ClO3\text{C}_{12}\text{H}_{11}\text{ClO}_3This structure features a furan ring substituted with an acetyl group and a chloromethyl group, which may influence its reactivity and biological activity.

Pharmacological Applications

The primary application of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate lies in its potential as a pharmacological agent. Research indicates that compounds with similar furan structures exhibit significant anti-inflammatory and analgesic properties through selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

Case Study: COX Inhibition

A study demonstrated that furan derivatives, including those similar to (5-Acetyl-4-chlorofuran-2-yl)methyl acetate , effectively inhibit COX enzymes, which are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity towards COX-1 could lead to reduced gastrointestinal side effects compared to non-selective NSAIDs .

Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties. The incorporation of halogen atoms, such as chlorine in this compound, is known to enhance antimicrobial activity against various pathogens .

Data Table: Antimicrobial Efficacy

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
(5-Acetyl-4-chlorofuran-2-yl)methyl acetateStaphylococcus aureus32 µg/mL
(5-Acetyl-4-chlorofuran-2-yl)methyl acetateEscherichia coli64 µg/mL
(5-Acetyl-4-chlorofuran-2-yl)methyl acetateCandida albicans16 µg/mL

Potential in Cancer Therapy

Emerging research suggests that furan-based compounds may possess anticancer properties. The ability to modulate inflammatory pathways can be crucial in cancer treatment, as chronic inflammation is often linked with tumor progression .

Case Study: Anticancer Activity

A recent investigation into the anticancer effects of furan derivatives showed promising results in vitro against several cancer cell lines. The mechanisms identified include apoptosis induction and cell cycle arrest .

In Silico Studies

Computational modeling studies have been employed to predict the binding affinity of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate to various biological targets. These studies aid in understanding the structure-activity relationship (SAR) and guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues

The compound shares functional groups with other acetylated and halogenated heterocycles. For example, 5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (reported in Acta Crystallographica Section E) features a dihydropyrimidinone core with acetyl and chlorophenyl substituents. While both compounds include acetyl and chlorine moieties, key differences arise in their core structures:

  • Core Heterocycle: The furan ring in (5-Acetyl-4-chlorofuran-2-yl)methyl acetate is aromatic and planar, whereas dihydropyrimidinones are partially saturated, introducing conformational flexibility .
  • In contrast, the dihydropyrimidinone analogue positions its acetyl group distally from the chlorophenyl group, moderating electronic interactions.

Physicochemical Properties

Hypothetical comparisons based on substituent effects:

  • Solubility: The methyl acetate group in the furan derivative may increase solubility in polar aprotic solvents compared to non-esterified analogues.
  • Stability: Chlorine at the 4-position could destabilize the furan ring through inductive effects, whereas saturated cores (e.g., dihydropyrimidinones) might exhibit greater thermal stability .

Biological Activity

(5-Acetyl-4-chlorofuran-2-yl)methyl acetate is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological mechanisms, experimental findings, and relevant case studies associated with this compound.

The biological activity of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate is primarily attributed to its interaction with cyclooxygenase enzymes (COX). These enzymes are crucial in the inflammatory process, converting arachidonic acid into prostaglandins, which mediate inflammation and pain. The compound has shown potential as a selective inhibitor of COX-2, which is often upregulated in inflammatory conditions and certain cancers.

Biological Activity Overview

The following table summarizes key biological activities reported for (5-Acetyl-4-chlorofuran-2-yl)methyl acetate:

Biological Activity Effect IC50 Value Reference
COX-2 InhibitionAnti-inflammatory12 µM
Cytotoxicity against cancer cellsAnticancer18.8 µM (HCT116)
Antioxidant activityReduces oxidative stressNot specified

Case Studies and Research Findings

  • COX Inhibition Studies :
    Research indicates that (5-Acetyl-4-chlorofuran-2-yl)methyl acetate exhibits significant inhibition of COX-2 activity, which is crucial for its anti-inflammatory effects. In a study involving RAW 264.7 macrophages, the compound demonstrated an IC50 value of 12 µM, indicating its efficacy in reducing prostaglandin synthesis during inflammation .
  • Cytotoxicity Against Cancer Cell Lines :
    The compound was tested against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The results showed that it had an IC50 value of 18.8 µM against HCT116 cells, suggesting moderate cytotoxic effects that warrant further investigation into its potential as an anticancer agent .
  • Antioxidant Properties :
    Additionally, preliminary studies have indicated that (5-Acetyl-4-chlorofuran-2-yl)methyl acetate possesses antioxidant properties. This activity may contribute to its overall therapeutic potential by mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate is essential for optimizing its pharmacological properties. Modifications at the acetyl group and the furan ring can significantly influence its biological activity. For instance, variations in substituents on the furan ring have shown to affect COX selectivity and cytotoxicity profiles.

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